3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonamide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of toluene as a reaction solvent and anhydrous aluminum trichloride as a catalyst has been reported for similar compounds . These methods are designed to be safe and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by influencing its electronic properties . The sulfonamide group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.
Trifluoromethane: Used in various industrial applications due to its unique chemical properties.
Uniqueness
3-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H9ClF3NO2S |
---|---|
Molecular Weight |
335.73 g/mol |
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-7-9(4-5-12(11)21(18,19)20)8-2-1-3-10(6-8)13(15,16)17/h1-7H,(H2,18,19,20) |
InChI Key |
DOUMKSOHEGEAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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